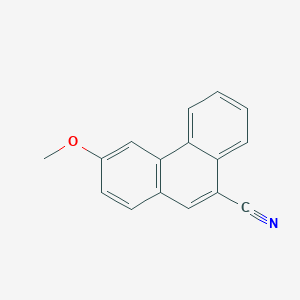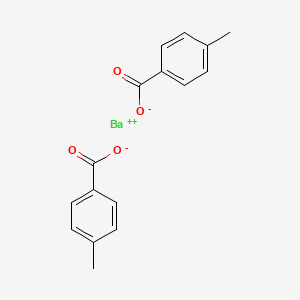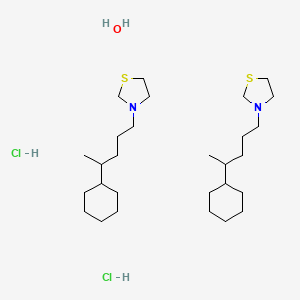
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate is a compound with the molecular formula C14H27NS.ClH.H2O and a molecular weight of 295.916 . It belongs to the class of thiazolidine derivatives, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
準備方法
The synthesis of 3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate involves the reaction of 1,2-aminothiols with aldehydes under physiological conditions . This click-type reaction is efficient and stable, producing the thiazolidine product without the need for a catalyst . Industrial production methods may involve optimizing reaction conditions such as pH, temperature, and solvent choice to improve yield and purity .
化学反応の分析
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. Thiazolidine derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ . This activation leads to changes in gene expression, resulting in various biological effects such as increased insulin sensitivity, reduced inflammation, and altered lipid metabolism .
類似化合物との比較
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate can be compared with other thiazolidine derivatives, such as:
Thiazolidinediones: These compounds are used as antidiabetic agents and act by activating PPARγ.
Thiazoles: Thiazole derivatives have diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
69226-55-7 |
|---|---|
分子式 |
C28H58Cl2N2OS2 |
分子量 |
573.8 g/mol |
IUPAC名 |
3-(4-cyclohexylpentyl)-1,3-thiazolidine;hydrate;dihydrochloride |
InChI |
InChI=1S/2C14H27NS.2ClH.H2O/c2*1-13(14-7-3-2-4-8-14)6-5-9-15-10-11-16-12-15;;;/h2*13-14H,2-12H2,1H3;2*1H;1H2 |
InChIキー |
ICNISIXRTWCOGC-UHFFFAOYSA-N |
正規SMILES |
CC(CCCN1CCSC1)C2CCCCC2.CC(CCCN1CCSC1)C2CCCCC2.O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


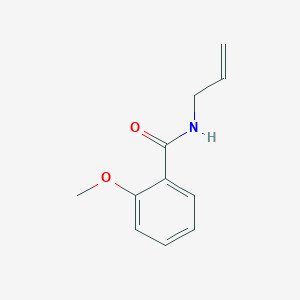


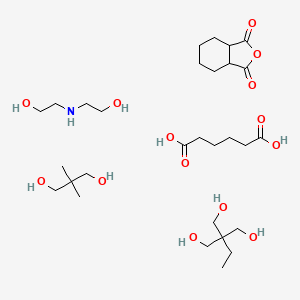

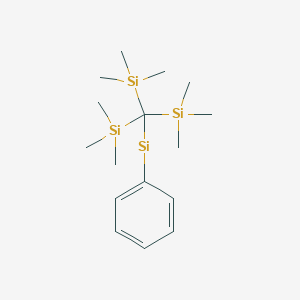
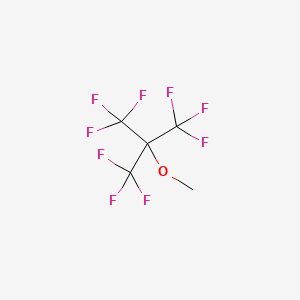
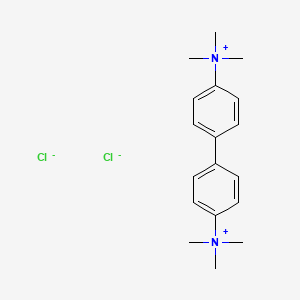
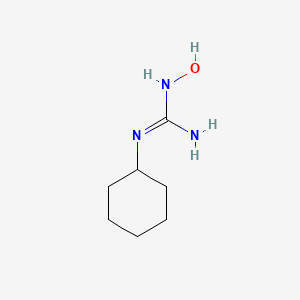
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)
![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
